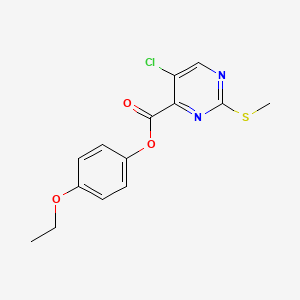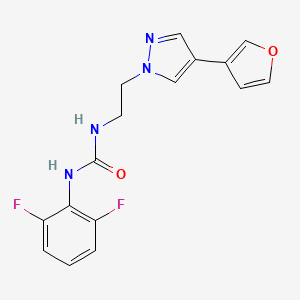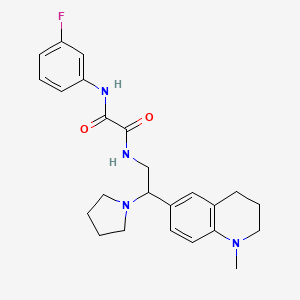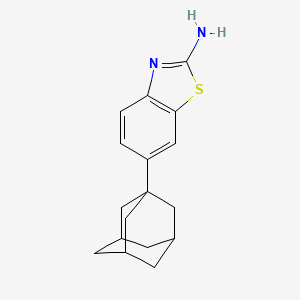
(E)-1-(2,5-dichlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2,5-dichlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one, also known as DCPD, is an organosulfur compound used in a variety of scientific research applications. DCPD is a versatile chemical compound with a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties and Material Synthesis
Research has focused on the synthesis, structural determination, and evaluation of nonlinear optical properties of chlorinated thienyl chalcone derivatives, including similar compounds. These derivatives have been investigated for their potential in optical applications due to their third-order nonlinear optical properties. For instance, a study has explored the synthesis and crystal structure of three chlorinated theinyl chalcone derivatives, examining their nonlinear refractive index and nonlinear susceptibility through Z-scan techniques. These compounds exhibited significant potential for optical applications due to their exclusive nonlinear optical properties (Ng et al., 2019).
Material Synthesis and Diverse Library Generation
Another aspect of research involves using derivatives as starting materials in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This approach demonstrates the versatility and potential of these compounds in synthesizing various chemical structures for different applications, highlighting their role in creating novel materials (Roman, 2013).
Role in Synthesis of Biologically Active Compounds
Additionally, derivatives have been utilized as intermediates in the synthesis of biologically active compounds, indicating their importance in medicinal chemistry. For example, the synthesis of (E)-3(dimethylamino) -1(1H-indol-3-yl) prop-2-en-1-one is crucial in producing compounds like osimertinib, highlighting their relevance in developing cancer therapeutics (Zou et al., 2018).
Optical Device Applications
Research has also focused on the nonlinear optical absorption of novel chalcone derivative compounds. Studies suggest these compounds could serve as potential candidates for optical device applications, like optical limiters, due to their distinct nonlinear absorption behavior at different laser intensities (Rahulan et al., 2014).
Eigenschaften
IUPAC Name |
(E)-1-(2,5-dichlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NOS/c1-12(2)4-3-7(13)6-5-8(10)14-9(6)11/h3-5H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHIYXCGAJUJID-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(SC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C(SC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2818613.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2818618.png)

![3-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2818623.png)
![2-[(3-benzyl-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl)methyl]benzonitrile](/img/structure/B2818625.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2818626.png)
![4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2818627.png)
![N-(4-fluorobenzyl)-3-isobutyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2818628.png)


![(E)-4-(dimethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2818634.png)
